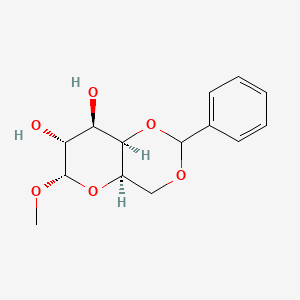

Methyl 4,6-O-benzylidene-a-D-galactopyranoside

Descripción general

Descripción

Methyl 4,6-O-benzylidene-a-D-galactopyranoside is a synthetic carbohydrate compound. It is utilized for its potential use in studying various diseases such as hepatitis C virus (HCV), cancer, and inflammation. This compound is also used as a chiral building block and an important intermediate in the preparation of different sugars .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of methyl 4,6-O-benzylidene-a-D-galactopyranoside typically follows a procedure involving the reaction of methyl α-D-glucopyranoside with benzaldehyde in the presence of zinc chloride. The mixture is stirred at room temperature for a period of 48 hours . Another method involves the reaction of methyl 4,6-O-benzylidene-α-D-galactopyranoside with dibutylstannylene to form dibutylstannylene acetal intermediates, which are then reacted with acryloyl chloride or methacryloyl chloride in the presence of triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial purposes. The use of common reagents and conditions makes it feasible for large-scale production.

Análisis De Reacciones Químicas

Sulfation Reactions

MBG serves as a precursor for synthesizing sulfated galactopyranosides. The 4,6-O-benzylidene group directs sulfation to specific hydroxyl positions under controlled conditions:

Key findings:

-

The benzylidene acetal stabilizes the α-anomer, facilitating selective sulfation at C2 or C3 positions .

-

Deprotection of the benzylidene group (e.g., via acid hydrolysis) is critical for isolating monosulfated products .

Hydrolysis of the Benzylidene Acetal

The hydrolysis kinetics of the 4,6-O-benzylidene acetal in MBG depend on stereochemistry and reaction conditions:

| Substrate | Activation Energy (Ea, kJ/mol) | ΔS‡ (J/mol·K) | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| MBG (non-acetylated) | 98.3 | -45.2 | 1.2 × 10⁻⁴ | |

| MBG (diacetylated at C2 and C3) | 105.6 | -32.8 | 6.8 × 10⁻⁵ |

Mechanistic insights:

-

Hydrolysis proceeds via protonation of the acetal oxygen, followed by cleavage to form a cyclic oxocarbenium ion intermediate .

-

The trans-fused benzylidene acetals hydrolyze faster than cis-fused systems due to reduced steric hindrance .

-

Acetylation of adjacent hydroxyl groups slows hydrolysis by altering solvation and transition-state entropy .

Acylation and Benzoylation

MBG undergoes regioselective acylation at the C2 or C3 hydroxyl group, influenced by reaction conditions:

Key observations:

-

The benzylidene acetal directs acylation to the less hindered C2-OH, especially under kinetic conditions (low temperature) .

-

Prolonged reaction times or excess acylating agents lead to diacylated products .

Nucleophilic Addition-Elimination Reactions

The cis-fused benzylidene acetal in MBG enhances reactivity in nucleophilic additions:

Mechanistic note:

-

The cis-fused acetal increases electron-withdrawing effects at C2 and C3, accelerating nucleophilic attack at these positions .

Acetyl Migration and Transesterification

Base-catalyzed transesterification in MBG derivatives leads to acetyl migration:

| Starting Material | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Methyl 2,3,4-tri-O-acetyl | Methanolic NaOMe, 0°C | Methyl 2,3,6-tri-O-acetyl-α-D-galactopyranoside | C4 → C6 acetyl migration |

Key finding:

Aplicaciones Científicas De Investigación

Chemical and Pharmaceutical Applications

Methyl 4,6-O-benzylidene-α-D-galactopyranoside serves as an important intermediate in the preparation of various sugars and glycosides. Its structural features allow it to stabilize certain anomeric forms of sugars, which is crucial in synthesizing complex carbohydrates.

Glycosylation Reactions

The compound is frequently used in glycosylation reactions to produce α-glycosides selectively. Research indicates that the presence of the benzylidene acetal directs the reaction towards the formation of the α-anomer, even in the presence of participating groups at the C2 position . This selectivity is attributed to several factors:

- Stabilization of the oxocarbenium ion.

- Steric shielding of the β-face.

- Conformational constraints imposed by the benzylidene acetal.

Synthesis of Complex Carbohydrates

Methyl 4,6-O-benzylidene-α-D-galactopyranoside is utilized in synthesizing more complex carbohydrate structures, including amino sugars and nucleosides. For instance, it has been involved in reactions leading to 3-arylazo derivatives, showcasing its versatility in organic synthesis .

Reactivity Studies

A study published in Organic Letters examined the reactivity of methyl 4,6-O-benzylidene-α-D-galactopyranoside compared to its monocyclic analogs. The findings revealed that bicyclic systems like this compound are generally less reactive than their monocyclic counterparts due to torsional effects that influence their reactivity under various conditions .

Anomeric Effect Investigation

Further investigations into the anomeric effect demonstrated that the presence of a benzylidene acetal significantly influences the selectivity of glycosylation reactions. The study highlighted that different Lewis acids could affect selectivity outcomes, with softer acids yielding higher β-selectivities compared to harder ones .

Mecanismo De Acción

The mechanism of action of methyl 4,6-O-benzylidene-a-D-galactopyranoside involves its role as a chiral building block and intermediate. The compound’s structure allows it to interact with various molecular targets and pathways, facilitating the synthesis of different sugars and other derivatives . The formation of a new chiral center during its synthesis contributes to its unique properties and applications .

Comparación Con Compuestos Similares

Methyl 4,6-O-benzylidene-a-D-galactopyranoside can be compared with similar compounds such as:

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Another synthetic carbohydrate compound used as a chiral building block and intermediate.

4,6-Di-O-ethyl-glucoside: A compound with similar applications in synthetic carbohydrate chemistry.

The uniqueness of this compound lies in its specific structure and the formation of a new chiral center during its synthesis, which contributes to its diverse applications in scientific research and industry .

Actividad Biológica

Methyl 4,6-O-benzylidene-α-D-galactopyranoside (MBG) is a compound of significant interest in the field of carbohydrate chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Methyl 4,6-O-benzylidene-α-D-galactopyranoside has the molecular formula C₁₄H₁₈O₆ and a molecular weight of approximately 282.29 g/mol. It features a benzylidene group at both the 4 and 6 positions of the galactopyranoside structure, which enhances its reactivity and biological properties compared to similar compounds.

Synthesis Methods

The synthesis of MBG can be achieved through various methods, including:

- Direct Acylation : Utilizing methyl-α-D-galactopyranoside and benzaldehyde dimethyl acetal under acidic conditions.

- Hydrogenolysis : Involving reduction processes to modify the compound's structure for enhanced biological activity.

These methods highlight the versatility of MBG as a synthetic intermediate in carbohydrate chemistry .

Antibacterial Properties

MBG has demonstrated notable antibacterial activity against several pathogenic bacterial strains. In vitro studies employing disc diffusion methods have shown that MBG effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications to the benzylidene group can enhance its antibacterial efficacy .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 1 |

| Staphylococcus aureus | 18 | 1 |

| Pseudomonas aeruginosa | 12 | 1 |

Antifungal Activity

Research has also indicated that MBG exhibits antifungal properties. Molecular dynamics simulations suggest that MBG derivatives can bind effectively to fungal proteins, indicating potential as antifungal agents . The presence of specific pharmacophore sites enhances its interaction with fungal targets.

Applications in Drug Delivery

MBG's ability to form organogels at low concentrations makes it a promising candidate for drug delivery systems. These gels can encapsulate drugs, providing controlled release and improved bioavailability . The gelation properties are attributed to its molecular structure, allowing for effective drug loading and stability.

Case Studies

- In Silico Studies : A study involving molecular docking simulations revealed that MBG derivatives have strong binding affinities with bacterial proteins, suggesting their potential as therapeutic agents against bacterial infections .

- Pharmacokinetic Studies : The pharmacokinetic profiling of MBG derivatives indicates favorable absorption and distribution characteristics, making them suitable candidates for further development in pharmaceutical applications .

- Antiviral Potential : Investigations into the antiviral properties of MBG have shown promise against viral pathogens, including SARS-CoV-2. Molecular dynamics studies have identified binding interactions that could be exploited for drug design .

Propiedades

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-CQMHSGHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4288-93-1 | |

| Record name | 4288-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in organic synthesis?

A1: Methyl 4,6-O-benzylidene-α-D-galactopyranoside serves as a versatile building block in carbohydrate chemistry. Its structure, containing a protected galactose unit, allows for selective modifications at specific positions. This selectivity is crucial for synthesizing complex oligosaccharides and glycoconjugates, which play vital roles in biological processes. [, , ]

Q2: How does the presence of the benzylidene group in Methyl 4,6-O-benzylidene-α-D-galactopyranoside influence its reactivity?

A2: The benzylidene group acts as a protecting group for the 4 and 6 hydroxyl groups of the galactose moiety. This protection enables selective reactions at the remaining free hydroxyl groups (positions 2 and 3). By choosing appropriate reaction conditions, researchers can achieve regioselective modifications, such as benzoylation, at either position 2 [] or position 3 [].

Q3: Can you elaborate on the use of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in developing enantioselective catalysts?

A3: Researchers have successfully synthesized chiral monoaza-15-crown-5 type macrocycles by incorporating Methyl 4,6-O-benzylidene-α-D-galactopyranoside into their structure. [] These macrocycles function as efficient catalysts in asymmetric Michael reactions, facilitating the formation of chiral adducts with high enantioselectivities. For instance, reactions using these catalysts have been employed to synthesize chiral cyclopropane derivatives with impressive enantiomeric excesses. []

Q4: Are there any studies investigating the impact of structural modifications on the catalytic activity of Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives?

A4: While the provided research excerpts don't delve into specific structure-activity relationship (SAR) studies for Methyl 4,6-O-benzylidene-α-D-galactopyranoside, research on its derivatives highlights the influence of substituents on catalytic performance. For example, in Michael additions using α-D-galactoside-based crown ether catalysts, the substituents on the chalcone substrate significantly impacted the reaction outcome. [] This observation underscores the importance of systematic SAR studies to optimize catalyst design.

Q5: What analytical techniques are commonly used to characterize and study Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR, plays a crucial role in structural elucidation and confirmation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives. [] These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Additionally, researchers often employ chromatographic methods like column chromatography for separating and purifying reaction products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.